6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom and an isopropyl group on the imidazopyridine scaffold enhances its chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with isopropylamine, followed by cyclization using a suitable catalyst . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes . The exact mechanism can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine: Utilized in various technological applications, including optoelectronic devices and sensors.
Uniqueness
6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the chlorine atom and isopropyl group, which can enhance its chemical reactivity and biological activity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-1-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-12-7-4-11-9(10)3-8(7)13/h3-6H,1-2H3 |
InChI Key |
OMAAMQBWHBLMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=CN=C(C=C21)Cl |
Origin of Product |
United States |
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